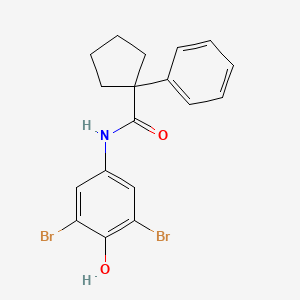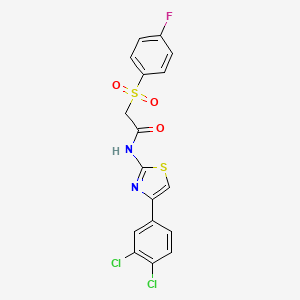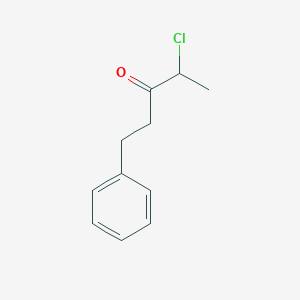
4-Chloro-1-phenylpentan-3-one
Overview
Description
4-Chloro-1-phenylpentan-3-one, also known as 4'-Chloro-α-pyrrolidinopropiophenone or 4-Cl-PPP, is a chemical compound that belongs to the class of cathinone derivatives. It is a synthetic stimulant that has been used as a research chemical for various scientific studies. The compound has been found to have potential applications in the field of medicinal chemistry and neuroscience research.
Scientific Research Applications
Applications in Chemical Reactions and Synthesis
Synthesis of Complex Compounds : The compound has been used in the synthesis of various complex molecules. For example, it was synthesized using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone as raw materials through condensation and hydrogenation processes, achieving high yield and purity (Shen De-long, 2007).
Catalysis Studies : It has been involved in studies related to catalysis. A study used neopentane as a probe to test whether catalyst protons can attack the C-C and/or the C-H σ-bonds in the cracking of alkanes, with results conformed to reactions involving similar compounds (E. Lombardo, R. Pierantozzi, W. Hall, 1988).
Applications in Material Science
- In Luminescent Materials : It has been used in the study of luminescent mono- and binuclear cyclometalated platinum(II) complexes, indicating its role in the field of material science and potentially in the development of new luminescent materials (S. Lai et al., 1999).
properties
IUPAC Name |
4-chloro-1-phenylpentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJMCSXCBGHNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-phenylpentan-3-one | |
CAS RN |
1002915-53-8 | |
| Record name | 4-chloro-1-phenylpentan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2959277.png)
![2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide](/img/structure/B2959278.png)




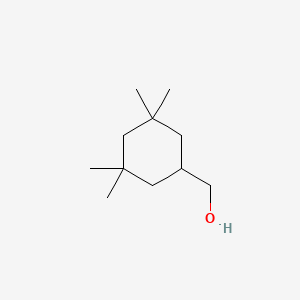
![[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol](/img/structure/B2959287.png)

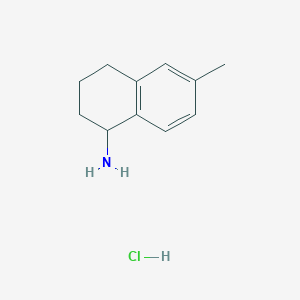
![2-(3-{[(Tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetic acid](/img/structure/B2959292.png)
![2-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2959293.png)
